molecular formula C26H29ClN4O3 B11376242 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11376242
M. Wt: 481.0 g/mol
InChI Key: QYHXSJFQISFHKJ-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the pyrrolidinone ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its combination of the indole, piperazine, and pyrrolidinone moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C26H29ClN4O3

Molecular Weight

481.0 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C26H29ClN4O3/c1-34-24-5-3-2-4-23(24)29-10-12-30(13-11-29)26(33)19-14-25(32)31(17-19)9-8-18-16-28-22-7-6-20(27)15-21(18)22/h2-7,15-16,19,28H,8-14,17H2,1H3

InChI Key

QYHXSJFQISFHKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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